Welcome to the BenchChem Online Store!
molecular formula C12H12N4S B8773137 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine

1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine

Cat. No. B8773137
M. Wt: 244.32 g/mol
InChI Key: QLUSFUGFBSGPBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09334265B2

Procedure details

A solution of 1H-indazol-3-amine (ABCR, 700 mg, 5.26 mmol) in anhydrous DMSO (10 ml) was added to a suspension of potassium hydroxide (PANREAC, 737 mg, 13.14 mmol) in anhydrous DMSO (40 mL) and this mixture was stirred for 10 min. A solution of 4-(chloromethyl)-2-methyl-1,3-thiazole hydrochloride (BUTTPARK, 776 mg, 5.26 mmol) and sodium hydride (ALDRICH, 126 mg, 5.26 mmol) in anhydrous DMSO (10 mL) was added dropwise to the mixture. Reaction was stirred at room temperature for 32 hours. Mixture of reaction was poured into water (100 mL) and extracted using DCM (4×100 mL). The combined organics were washed with water:brine (1:1) (100 mL) and dried over MgSO4 (anh), filtered and concentrated to dryness. Residue was purified using silica chromatography column using a linear gradient of DCM/MeOH (0%->5%) as eluents to give the title compound 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-indazol-3-amine (988 mg, 4.04 mmol, 77% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm: 7.67-7.69 (m, 1H), 7.40-7.43 (m, 1H), 7.23-7.28 (m, 1H), 7.07 (s, 1H), 6.90-6.90 (m, 1H), 5.46 (br s, 2H), 5.31 (s, 2H), 2.57 (s, 3H). [ES+MS] m/z 245 (MH+).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
737 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
776 mg
Type
reactant
Reaction Step Two
Quantity
126 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([NH2:10])=[N:2]1.[OH-].[K+].Cl.Cl[CH2:15][C:16]1[N:17]=[C:18]([CH3:21])[S:19][CH:20]=1.[H-].[Na+]>CS(C)=O.O>[CH3:21][C:18]1[S:19][CH:20]=[C:16]([CH2:15][N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[C:3]([NH2:10])=[N:2]2)[N:17]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
N1N=C(C2=CC=CC=C12)N
Name
Quantity
737 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
776 mg
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)C
Name
Quantity
126 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
this mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 32 hours
Duration
32 h
ADDITION
Type
ADDITION
Details
Mixture of reaction
EXTRACTION
Type
EXTRACTION
Details
extracted
WASH
Type
WASH
Details
The combined organics were washed with water:brine (1:1) (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4 (anh)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Residue was purified

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1SC=C(N1)CN1N=C(C2=CC=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.04 mmol
AMOUNT: MASS 988 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.